molecular formula C21H23Cl2N5O B10758324 5-{[1-(2,3-Dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine

5-{[1-(2,3-Dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine

Cat. No.: B10758324
M. Wt: 432.3 g/mol
InChI Key: XVLUVRFYGVJKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-{[1-(2,3-dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine typically involves multiple steps. One common synthetic route includes the reaction of 2,3-dichlorobenzyl chloride with piperidine to form 1-(2,3-dichlorobenzyl)piperidine. This intermediate is then reacted with 5-hydroxyquinazoline-2,4-diamine under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

5-{[1-(2,3-dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-{[1-(2,3-dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[1-(2,3-dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine involves its interaction with specific molecular targets. One known target is the m7GpppX diphosphatase enzyme, which it inhibits . This inhibition can affect various cellular pathways, leading to changes in gene expression and protein synthesis.

Comparison with Similar Compounds

Similar compounds to 5-{[1-(2,3-dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C21H23Cl2N5O

Molecular Weight

432.3 g/mol

IUPAC Name

5-[[1-[(2,3-dichlorophenyl)methyl]piperidin-4-yl]methoxy]quinazoline-2,4-diamine

InChI

InChI=1S/C21H23Cl2N5O/c22-15-4-1-3-14(19(15)23)11-28-9-7-13(8-10-28)12-29-17-6-2-5-16-18(17)20(24)27-21(25)26-16/h1-6,13H,7-12H2,(H4,24,25,26,27)

InChI Key

XVLUVRFYGVJKGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=CC=CC3=C2C(=NC(=N3)N)N)CC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.